molecular formula C22H18FN3O4 B15173284 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-81-0

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan

Cat. No.: B15173284
CAS No.: 918440-81-0
M. Wt: 407.4 g/mol
InChI Key: IRHYNOVXYXYKMN-FQEVSTJZSA-N
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Description

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0) is a modified tryptophan derivative featuring a fluorine atom at the 5-position of the indole ring and a quinolin-3-ylmethoxy carbonyl (Quin-Cbz) protecting group. Its molecular formula is C₂₂H₁₈N₃O₄F, with a molecular weight of 407.39 g/mol and a calculated topological polar surface area of 104 Ų, indicating moderate hydrophilicity . The compound’s structure combines the electron-withdrawing effects of fluorine—often used to enhance metabolic stability and binding affinity—with the aromatic quinoline moiety, which may facilitate π-π stacking or hydrophobic interactions in biological targets like tubulin .

Properties

CAS No.

918440-81-0

Molecular Formula

C22H18FN3O4

Molecular Weight

407.4 g/mol

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H18FN3O4/c23-16-5-6-19-17(9-16)15(11-25-19)8-20(21(27)28)26-22(29)30-12-13-7-14-3-1-2-4-18(14)24-10-13/h1-7,9-11,20,25H,8,12H2,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

IRHYNOVXYXYKMN-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)O

Origin of Product

United States

Preparation Methods

Fmoc Protection Protocol

  • Deprotonation : Treatment with sodium hydride in THF at 0–20°C under inert atmosphere.
  • Fmoc-OSu Coupling : Reaction with fluorenylmethyloxycarbonyloxysuccinimide (Fmoc-OSu) in acetonitrile/water (pH 8.5) for 24 hours.
  • Purification : Acidic workup (pH 3) and silica gel chromatography, achieving >90% purity.

This method ensures minimal racemization and compatibility with subsequent coupling reactions.

Quinoline-3-yl Methoxy Carbonyl Coupling

The final step involves conjugating the protected 5-fluoro-L-tryptophan with (quinolin-3-yl)methoxy carbonyl chloride. While explicit protocols for this reaction are absent in the provided sources, analogous carbamate formations suggest the following approach:

Carbamate Synthesis

  • Activation : Generate (quinolin-3-yl)methoxy carbonyl chloride by reacting quinolin-3-ylmethanol with phosgene or triphosgene in dichloromethane.
  • Coupling : Combine the activated carbonyl with N-Fmoc-5-fluoro-L-tryptophan in the presence of a base (e.g., N,N-diisopropylethylamine) at 0–25°C.
  • Deprotection : Remove the Fmoc group using piperidine in dimethylformamide (DMF), yielding the free amine.

Analytical Characterization and Validation

Critical quality control measures include:

  • HPLC-MS : To confirm molecular weight (calculated m/z: 439.42 for C22H18FN3O4) and purity.
  • Chiral Chromatography : To verify enantiomeric excess (>98% for L-configuration).
  • Enzymatic Assays : Source demonstrates that 5-fluoro-L-tryptophan derivatives resist metabolism by tryptophan hydroxylase (Tph), ensuring specificity in biological applications.

Data Tables and Comparative Analysis

Table 1: Fluorination Methods Comparison

Method Yield (%) Temperature (°C) Key Reagents Reference
Suzuki-Miyaura (18F) 10.9–14.9 60–80 Cu(OTf)2, K222
Electrophilic (19F) N/R 0 Selectfluor, AcOH

Table 2: Protection/Coupling Conditions

Step Reagents Time (h) Yield (%) Reference
Fmoc Protection Fmoc-OSu, NaHCO3 24 >90
Carbamate Coupling Quinolin-3-yl carbonyl chloride 2–4 N/R

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanisms.

    Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the quinoline moiety can inhibit enzyme activity by interfering with the enzyme’s active site. The compound may also modulate signaling pathways by binding to receptors and altering their activity.

Comparison with Similar Compounds

Halogen Effects

  • Bromine (C5) : Introduces stronger electron-withdrawing effects and steric bulk, which may enhance binding but reduce solubility .

Protecting Group Impact

  • Quinolinylmethoxy (Quin-Cbz): The quinoline moiety stabilizes ligand-target complexes through hydrophobic interactions (e.g., with Val 238 in tubulin) and possible H-bonding via its nitrogen atom .
  • Boc/Cbz: Boc groups increase hydrophobicity, favoring membrane permeability, while Cbz (benzyloxycarbonyl) offers intermediate polarity. Both lack quinoline’s aromaticity, reducing π-π interactions .

Biological Activity

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS No. 918440-81-0) is a synthetic compound that integrates a fluorinated tryptophan derivative with a quinoline moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and neurological applications.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is C22H18FN3O4, with a molecular weight of 397.39 g/mol. The compound features a fluorine atom at the 5-position of the tryptophan structure, which is believed to enhance its biological activity by altering its pharmacokinetic properties.

Structural Formula

C22H18FN3O4\text{C}_{22}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}

Key Functional Groups

  • Fluorinated Tryptophan : Enhances interaction with biological targets.
  • Quinoline Moiety : Known for various biological activities, including anti-cancer properties.
  • Inhibition of Enzymatic Activity : The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .
  • Anti-Cancer Effects : In vitro studies indicate that derivatives of quinoline, including this compound, exhibit significant anti-cancer activities by inhibiting cell proliferation in various cancer cell lines .
  • Neuroprotective Properties : The role of tryptophan derivatives in serotonin synthesis suggests potential neuroprotective effects, relevant in conditions like depression and neurodegenerative diseases .

Study on Anti-Cancer Activity

A study evaluated the cytotoxic effects of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF7: 20 µM
    • A549: 25 µM

These findings suggest that the compound has selective cytotoxicity towards various cancer cells, indicating its potential as an anti-cancer agent.

Neuropharmacological Study

Research focusing on the neuropharmacological effects of this compound revealed:

  • Serotonin Pathway Interaction : The compound's influence on serotonin synthesis was assessed using an in vivo model.
  • Findings : Increased levels of serotonin were observed in treated subjects compared to controls, indicating potential antidepressant properties .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophanAnti-cancer (HeLa)15
Anti-cancer (MCF7)20
Anti-cancer (A549)25
Fluorinated Tryptophan DerivativesNeuroprotectiveN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan, and how can side reactions be minimized?

  • Methodology : A stepwise approach is recommended:

  • Step 1 : Synthesize the quinolin-3-ylmethoxy carbonyl group via esterification of quinolin-3-ylmethanol with phosgene or carbonyl diimidazole (CDI) under anhydrous conditions .
  • Step 2 : Introduce the 5-fluoro modification to L-tryptophan using electrophilic fluorination (e.g., Selectfluor™) at position 5 of the indole ring, followed by purification via reversed-phase HPLC .
  • Step 3 : Couple the modified tryptophan to the quinoline-derived carbonyl group using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF, monitoring reaction progress by TLC .
    • Key Considerations : Protect reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the presence of the quinoline moiety (aromatic protons at δ 7.5–9.0 ppm) and the 5-fluoro-tryptophan backbone (indole protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (e.g., C21_{21}H18_{18}FN3_3O4_4: calc. 419.12; observed 419.11 ± 0.02) .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound in a 1:1 acetonitrile/water mixture and analyze diffraction patterns .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential modulation of serotonin pathways compared to native L-tryptophan?

  • Hypothesis : The 5-fluoro substitution reduces metabolic degradation by tryptophan hydroxylase, while the quinoline group may enhance blood-brain barrier permeability .
  • Experimental Design :

  • In Vitro Assays : Compare serotonin synthesis rates in SH-SY5Y neuroblastoma cells treated with the compound vs. L-tryptophan, using HPLC-ECD to quantify 5-HT levels .
  • Receptor Binding : Perform radioligand displacement assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A} receptors) to assess affinity changes due to fluorination .
    • Data Interpretation : Lower KiK_i values for the fluorinated derivative suggest enhanced receptor interaction, potentially due to electronegativity effects of fluorine .

Q. How does this compound perform as a fluorescent probe in tracking protein interactions, and what are its limitations?

  • Applications : The quinoline moiety provides intrinsic fluorescence (λex\lambda_{ex} = 350 nm, λem\lambda_{em} = 450 nm), enabling real-time monitoring of protein binding via Förster resonance energy transfer (FRET) .
  • Method Optimization :

  • Quenching Studies : Use acrylamide or iodide to measure solvent accessibility of the fluorophore in protein-bound vs. free states .
  • Competitive Binding : Co-incubate with known tryptophan-based inhibitors (e.g., indole-3-acetic acid) to validate specificity .
    • Limitations : Autofluorescence in biological matrices (e.g., serum) may require background subtraction algorithms or two-photon microscopy for in vivo imaging .

Q. What strategies resolve contradictions in observed bioactivity across different experimental models (e.g., in vitro vs. in vivo)?

  • Case Study : If the compound shows anti-inflammatory effects in RAW264.7 macrophages but not in murine models:

  • Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution using LC-MS/MS to identify bioavailability bottlenecks .
  • Metabolite Profiling : Identify hepatic metabolites (e.g., glucuronidated or sulfated derivatives) that may reduce efficacy in vivo .
    • Statistical Approach : Apply multivariate regression to correlate bioactivity with variables like dosing regimen, metabolic stability, and target engagement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results regarding the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Possible Factors :

  • Selective Uptake : Cancer cells may overexpress amino acid transporters (e.g., LAT1), enhancing intracellular accumulation and apparent toxicity .
  • Redox Sensitivity : Fluorinated tryptophan derivatives can induce oxidative stress in cancer cells with compromised antioxidant systems (e.g., low glutathione levels) .
    • Resolution : Perform comparative transcriptomics (RNA-seq) on treated vs. untreated cells to identify pathways (e.g., NRF2/KEAP1) mediating differential responses .

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